Crotafoline

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Crotafoline involves several synthetic routes. One common method includes the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific reaction conditions and reagents used in the synthesis of this compound are not widely documented, indicating the need for further research and optimization in this area.

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. It is primarily produced for research purposes and is not widely manufactured on an industrial scale .

化学反応の分析

Types of Reactions: Crotafoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, depend on the desired outcome and the nature of the reaction.

Major Products Formed: The major products formed from the reactions involving this compound vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

科学的研究の応用

Crotafoline has a wide range of applications in scientific research. It is used in studies related to life sciences, including biochemistry, pharmacology, and molecular biology . In chemistry, this compound is utilized as a reagent for various synthetic reactions and as a reference compound for analytical studies. In medicine, it is investigated for its potential therapeutic properties and its role in drug development.

作用機序

The mechanism of action of Crotafoline involves its interaction with specific molecular targets and pathways within biological systems. While detailed information on its exact mechanism is limited, it is believed to exert its effects through modulation of cellular processes and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved in its action.

類似化合物との比較

Crotafoline can be compared with other similar compounds based on its structure and properties. Some similar compounds include other organic molecules used in life sciences research. The uniqueness of this compound lies in its specific molecular structure and its potential applications in various scientific fields. Further studies are required to fully understand its distinct characteristics and advantages over other similar compounds.

Conclusion

This compound is a valuable compound in scientific research, with potential applications in chemistry, biology, medicine, and industry. While there is still much to learn about its preparation methods, chemical reactions, and mechanism of action, ongoing research continues to uncover its unique properties and potential benefits.

生物活性

Crotafoline is a pyrrolizidine alkaloid derived from various plant species, particularly those in the Crotalaria genus. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential cytotoxic effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

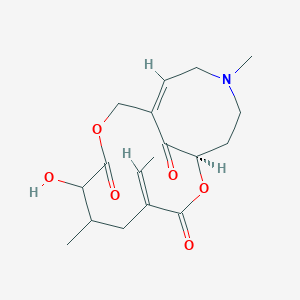

Chemical Structure and Properties

This compound, like other pyrrolizidine alkaloids, exhibits a complex structure that contributes to its biological activity. The basic framework consists of a bicyclic structure with a nitrogen atom in one of the rings. This structural configuration is crucial for its interaction with biological systems.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study involving extracts from Combretum erythrophyllum, which contains this compound, reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/mL for several tested strains, including Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Vibrio cholerae | 25 | Effective |

| Enterococcus faecalis | 50 | Moderate |

| Micrococcus luteus | 25 | Effective |

| Shigella sonei | 25 | Effective |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. The anti-inflammatory activity was found to be comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid .

3. Cytotoxicity and Cancer Research

This compound has been studied for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it could induce apoptosis in various cancer cell types, including those derived from breast and lung cancers. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxicity of this compound on human lung adenocarcinoma cells (A549). The results indicated an IC50 value of approximately 30 µg/mL, demonstrating significant potential for further development as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits key enzymes involved in inflammation and microbial growth.

- Cell Membrane Permeability : It alters membrane integrity in bacterial cells, leading to cell lysis.

- Oxidative Stress Induction : By increasing ROS levels, this compound triggers apoptotic pathways in cancer cells.

Safety and Toxicity

Despite its promising biological activities, the safety profile of this compound requires careful evaluation. Studies have shown that while it exhibits antimicrobial and anticancer properties, it may also possess cytotoxic effects on human lymphocytes at higher concentrations . Therefore, further research is necessary to establish safe dosage levels for therapeutic use.

特性

IUPAC Name |

(1R,4Z,11Z)-4-ethylidene-7-hydroxy-6,14-dimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)15(20)18(23)24-10-13-5-7-19(3)8-6-14(16(13)21)25-17(12)22/h4-5,11,14-15,20H,6-10H2,1-3H3/b12-4-,13-5-/t11?,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCVZQRQMVMRIC-OBFRPLTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(C(C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。